molecular formula C19H22F3N5O2S B4507814 4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine

4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine

Cat. No.: B4507814
M. Wt: 441.5 g/mol
InChI Key: KKLAGFRCNQRHNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C19H22F3N5O2S and its molecular weight is 441.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 441.14463062 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Overview

The compound 4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine, belongs to a broader class of pyrimidine derivatives known for their versatile applications in scientific research. These applications range from serving as key intermediates in synthetic chemistry to playing crucial roles in the development of pharmacologically active compounds.

Synthetic Chemistry Applications

Pyrimidines, including structures related to this compound, are fundamental in the synthesis of N-heterocycles, which are pivotal in the creation of natural products and therapeutically relevant compounds. The tert-butanesulfinamide mediated synthesis, as discussed by Philip et al. (2020), showcases the generation of diverse piperidines, pyrrolidines, and azetidines, highlighting the compound's significance in accessing structurally varied N-heterocycles for potential therapeutic use (Philip et al., 2020).

Biological and Medicinal Applications

The pyrimidine core is a scaffold of great interest in medicinal chemistry due to its presence in compounds with a wide range of biological activities. Jindal and Kaur (2021) emphasize the role of pyrimidine derivatives in creating optical sensors and highlight their significant biological and medicinal applications. This underscores the potential of this compound derivatives in developing new sensing materials and therapeutic agents (Jindal & Kaur, 2021).

Moreover, the versatility of pyrimidine derivatives in pharmacology is highlighted by their inclusion in various therapeutic domains, such as anti-inflammatory and anticancer activities. Rashid et al. (2021) discuss the synthesis and anti-inflammatory properties of pyrimidine derivatives, providing a comprehensive overview of their pharmacological significance. This suggests the potential use of this compound in developing anti-inflammatory agents (Rashid et al., 2021).

Properties

IUPAC Name

4-pyrrolidin-1-yl-6-[4-[3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F3N5O2S/c20-19(21,22)15-4-3-5-16(12-15)30(28,29)27-10-8-26(9-11-27)18-13-17(23-14-24-18)25-6-1-2-7-25/h3-5,12-14H,1-2,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLAGFRCNQRHNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine
Reactant of Route 3
Reactant of Route 3
4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine
Reactant of Route 4
Reactant of Route 4
4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine
Reactant of Route 5
Reactant of Route 5
4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine
Reactant of Route 6
Reactant of Route 6
4-(1-pyrrolidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.